
Hex-3-ene-1,2,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-3-ene-1,2,6-triol is an organic compound with the molecular formula C6H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups, and an alkene, indicating the presence of a carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hex-3-ene-1,2,6-triol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hex-3-yne, followed by selective reduction. The reaction typically proceeds as follows:
Hydroboration: Hex-3-yne is treated with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Catalytic Hydrogenation: Using a suitable catalyst, such as palladium on carbon (Pd/C), to selectively hydrogenate hex-3-yne to hex-3-ene.
Hydroxylation: Employing a hydroxylating agent, such as osmium tetroxide (OsO4), to introduce hydroxyl groups at the desired positions.
Analyse Des Réactions Chimiques
Types of Reactions
Hex-3-ene-1,2,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form hexane-1,2,6-triol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) for selective reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.
Major Products
Oxidation: Formation of hex-3-ene-1,2,6-trione or hex-3-ene-1,2,6-dial.
Reduction: Formation of hexane-1,2,6-triol.
Substitution: Formation of hex-3-ene-1,2,6-trihalide or hex-3-ene-1,2,6-triamine.
Applications De Recherche Scientifique
Hex-3-ene-1,2,6-triol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of hex-3-ene-1,2,6-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond may also participate in reactions with other molecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Hex-3-ene-1,2,6-triol can be compared with other similar compounds, such as:
Hex-3-ene-1,2,5-triol: Differing by the position of the third hydroxyl group.
Hex-3-ene-1,2,4-triol: Differing by the position of the third hydroxyl group.
Hex-3-ene-1,2,3-triol: Differing by the position of the third hydroxyl group.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups and the presence of a double bond, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
188783-21-3 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
hex-3-ene-1,2,6-triol |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-6(9)5-8/h1,3,6-9H,2,4-5H2 |
Clé InChI |
XYIATLHHXQNGDQ-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C=CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


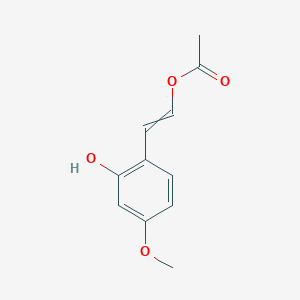
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)

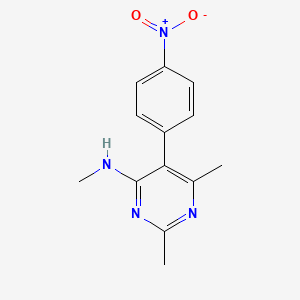
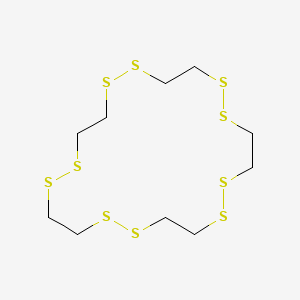

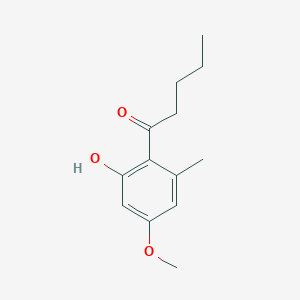
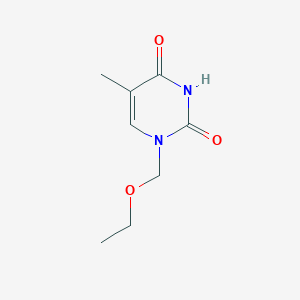
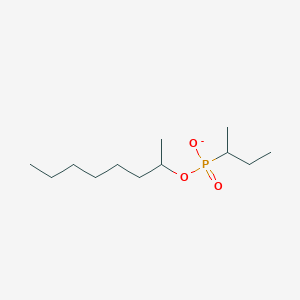
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)

![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)
![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
